

Onradivir Monohydrate Formulation for In Vivo Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Onradivir monohydrate	
Cat. No.:	B15194648	Get Quote

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Introduction

Onradivir (also known as ZSP1273) is a novel antiviral agent that potently inhibits the replication of the influenza A virus.[1][2][3] It functions by targeting the polymerase basic protein 2 (PB2) subunit of the viral RNA polymerase complex.[1][4] This mechanism, known as "capsnatching," is crucial for the transcription of viral mRNA, making Onradivir an effective inhibitor of viral replication.[5] Preclinical studies have demonstrated its strong antiviral activity both in vitro and in vivo against various influenza A strains, including those resistant to other antiviral drugs.[3][6][7]

A significant challenge in the preclinical development of many new chemical entities, potentially including **Onradivir monohydrate**, is their poor aqueous solubility. This can hinder oral absorption and lead to low bioavailability, making it difficult to achieve therapeutic concentrations in in vivo studies. Therefore, a robust formulation strategy is critical to accurately assess the efficacy and safety of the compound in animal models.

These application notes provide a comprehensive overview of a potential formulation strategy for **Onradivir monohydrate** for in vivo studies, based on established methods for poorly soluble drugs. It also includes detailed experimental protocols and a summary of available preclinical data.



Data Presentation

Table 1: Summary of Preclinical Pharmacokinetics of

Onradivir (ZSP1273)

Species	Administration Route	Key Findings	Reference
Mice	Oral	Dose-dependent reduction in influenza A virus titers and increased survival rate. Favorable pharmacokinetic characteristics.	[3][6]
Rats	Oral & Intravenous	Favorable pharmacokinetic characteristics after single and multiple doses. In a study with a 3 mg/kg IV dose, plasma clearance (CL) was 12.9 ± 2.23 mL/min/kg and half- life (T1/2) was 2.11 ± 1.46 h.	[6][8]
Beagle Dogs	Oral	Favorable pharmacokinetic characteristics after single and multiple doses.	[3][6]
Ferrets	Not specified	Demonstrated inhibitory activity against influenza A virus infection.	[3][6]

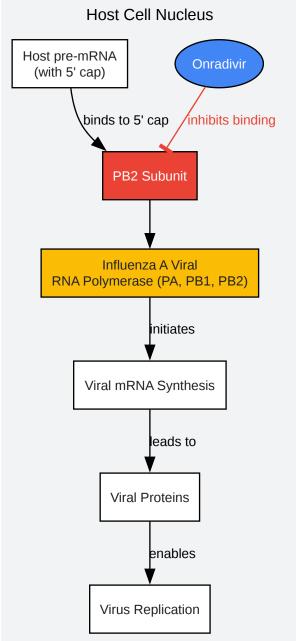


Signaling Pathway and Mechanism of Action

Onradivir targets a critical step in the replication cycle of the influenza A virus. The viral RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral RNA genome. For transcription, the polymerase utilizes a unique "cap-snatching" mechanism. The PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved by the PA subunit's endonuclease activity. These capped fragments serve as primers for the synthesis of viral mRNAs by the PB1 subunit. Onradivir specifically inhibits the cap-binding function of the PB2 subunit, thereby preventing the initiation of viral mRNA synthesis and subsequent protein production, ultimately halting viral replication.



Onradivir Mechanism of Action



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Figure 1: Onradivir's inhibition of the influenza A virus PB2 subunit.



Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of Onradivir Monohydrate for In Vivo Studies

This protocol describes the preparation of a 10 mg/mL oral suspension of **Onradivir monohydrate**, suitable for administration to mice or other small animal models. This formulation is designed to enhance the wettability and prevent the aggregation of the poorly soluble drug, thereby improving its oral bioavailability.

Materials:

- Onradivir monohydrate powder
- Hydroxypropyl methylcellulose (HPMC), low viscosity grade
- Polysorbate 80 (Tween 80)
- Sterile water for injection
- 0.9% Sodium Chloride (Saline) solution, sterile
- · Mortar and pestle
- · Magnetic stirrer and stir bar
- Homogenizer (optional)
- Calibrated pH meter
- Sterile glass beaker
- Sterile graduated cylinders
- · Sterile amber glass storage bottle

Procedure:



- Preparation of the Vehicle Solution: a. In a sterile glass beaker, add approximately 80% of the final required volume of sterile 0.9% saline solution. b. While stirring with a magnetic stirrer, slowly add 0.5% (w/v) of HPMC to the saline. Continue to stir until the HPMC is fully dissolved. This may take 30-60 minutes. c. Add 0.1% (w/v) of Polysorbate 80 to the HPMC solution and continue to stir until it is completely dissolved. d. Adjust the pH of the vehicle solution to approximately 7.0 using sterile saline or water if necessary. e. Add the remaining sterile saline to reach the final volume.
- Preparation of the **Onradivir Monohydrate** Suspension: a. Accurately weigh the required amount of **Onradivir monohydrate** powder to achieve a final concentration of 10 mg/mL. b. In a mortar, add a small amount of the prepared vehicle solution to the **Onradivir monohydrate** powder to form a smooth paste. This process, known as levigation, helps to break down any large agglomerates. c. Gradually add the remaining vehicle solution to the paste while continuously triturating with the pestle. d. Transfer the contents of the mortar to the beaker containing the rest of the vehicle solution. Rinse the mortar and pestle with a small amount of the vehicle to ensure a complete transfer of the drug. e. Stir the suspension with a magnetic stirrer for at least 2 hours to ensure homogeneity. For a finer suspension, a homogenizer can be used for a short period (e.g., 5-10 minutes).
- Quality Control and Storage: a. Visually inspect the suspension for any large particles or agglomerates. It should appear as a uniform, opaque liquid. b. Measure the pH of the final suspension to ensure it is within the desired range (e.g., 6.8-7.2). c. Store the suspension in a sterile, amber glass bottle at 2-8°C to protect it from light and prevent microbial growth. d. Before each use, the suspension should be shaken vigorously to ensure a uniform distribution of the drug.

Experimental Workflow: In Vivo Efficacy Study in a Murine Influenza Model

The following workflow outlines a typical experiment to evaluate the in vivo efficacy of a formulated **Onradivir monohydrate** suspension in a mouse model of influenza A virus infection.



Experimental Setup 1. Animal Acclimatization (e.g., BALB/c mice, 6-8 weeks old) 2. Randomization into Treatment Groups (e.g., Vehicle, Onradivir low dose, Onradivir high dose, Positive Control) Infection and Treatment 3. Intranasal Infection with mouse-adapted Influenza A virus 4. Treatment Initiation (e.g., 24 hours post-infection) via oral gavage 5. Daily Treatment Administration for a specified duration (e.g., 5 days) Monitoring and Endpoints 6. Daily Monitoring of body weight, clinical signs, and mortality 7. Sample Collection (e.g., lung tissue, BAL fluid) at defined time points 8. Endpoint Analysis (Viral titers, cytokine levels, histopathology)

In Vivo Efficacy Study Workflow

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Figure 2: Workflow for an in vivo efficacy study of Onradivir.



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